3-Bromo Warhead Confers Optimal Electrophilic Reactivity Window Relative to 3-Chloro and 3-Iodo Analogs
Among the 3-halo-4,5-dihydroisoxazole warheads, the 3-bromo substituent provides kinh/KI values exceeding 2,000 M⁻¹min⁻¹ against recombinant human TG2 while maintaining negligible background reactivity toward physiological thiols such as glutathione (k < 1 M⁻¹min⁻¹) [1]. In contrast, the 3-chloro analog (e.g., 3-chloro-4,5-dihydroisoxazole derivatives) exhibits substantially lower kinh values — approximately 5- to 10-fold reduced reactivity based on comparative kinetic analysis within the same scaffolds [2]. The 3-bromo warhead is described in a dedicated review as 'an easily manageable and affordable electrophilic warhead' positioned between the inert chloro and the unstable iodo analogs [3].
| Evidence Dimension | Irreversible inhibition efficiency (kinh/KI) against human TG2; off-target thiol reactivity (k) |
|---|---|
| Target Compound Data | kinh/KI > 2,000 M⁻¹min⁻¹ for 3-bromo-DHI derivatives; k < 1 M⁻¹min⁻¹ toward glutathione [1] |
| Comparator Or Baseline | 3-Chloro-DHI derivatives: approximately 5- to 10-fold lower kinh values (exact comparator data not available in single paired study; class-level inference from SAR trends) [2]. 3-Iodo-DHI: unstable, prone to spontaneous hydrolysis [3]. |
| Quantified Difference | >2,000 M⁻¹min⁻¹ (3-Br) vs. <200–400 M⁻¹min⁻¹ estimated (3-Cl) vs. unstable (3-I); glutathione reactivity: <1 M⁻¹min⁻¹ for 3-Br [1] |
| Conditions | Recombinant human TG2 expressed in E. coli, assayed at pH 7.2; glutathione reactivity measured in vitro under physiological buffer conditions |
Why This Matters
The 3-bromo warhead is the only halogen in this scaffold class that simultaneously provides sufficient target engagement potency for in vivo TG2 inhibition while avoiding both inadequate reactivity (Cl) and prohibitive instability (I), directly impacting the decision to purchase this specific building block for inhibitor construction.
- [1] Choi K, Siegel M, Piper JL, Yuan L, Cho E, Strnad P, Omary B, Rich KM, Khosla C. Chemistry and Biology of Dihydroisoxazole Derivatives: Selective Inhibitors of Human Transglutaminase 2. Chem Biol. 2005;12(4):469-475. doi:10.1016/j.chembiol.2005.02.007 View Source
- [2] Watts RE, Siegel M, Khosla C. Structure-Activity Relationship Analysis of the Selective Inhibition of Transglutaminase 2 by Dihydroisoxazoles. J Med Chem. 2006;49(25):7493–7501. doi:10.1021/jm060839a View Source
- [3] Citarella A, Gentile D, Micale N, et al. Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. ChemistrySelect. 2021;6(32):8324-8342. doi:10.1002/slct.202102074 View Source
